二己基亚硝胺

描述

Synthesis Analysis

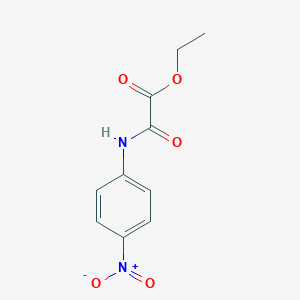

The synthesis of N,N-dialkylnitrosamines involves several methods, including the conversion of N-alkyl-N-(methoxymethyl)-nitrosamines into N-alkyl-N-(acetoxymethyl) nitrosamines. This process can be achieved by refluxing in acetic acid, yielding N,N-dialkylnitrosamines substituted at the α-carbon with an acetoxy group in low but satisfactory yield (Mochizuki, Anjo, & Okada, 1978).

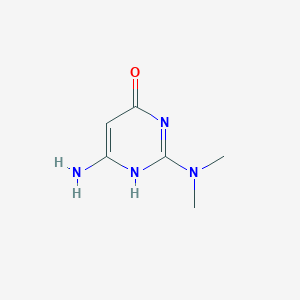

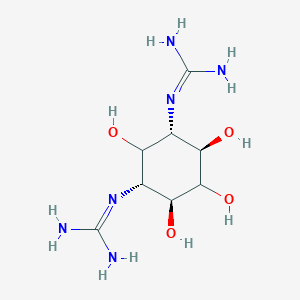

Molecular Structure Analysis

The structure and conformational dynamics of N,N-dialkylnitrosamines, including potential analogs of dihexylnitrosamine, reveal interesting aspects about their molecular architecture. Bridgehead-substituted nitrosamines, for instance, show a significant increase in the NNO angle compared to dimethylnitrosamine without significantly deconjugating the NNO pi system. This structural adjustment correlates with a red-shifted optical absorption and a diminished N,N rotational barrier, suggesting a more strained molecular structure in certain substituted nitrosamines (Sarker, Greer, & Blackstock, 1996).

Chemical Reactions and Properties

The reactivity of N,N-dialkylnitrosamines with nucleic acids and the formation of α-hydroxydialkylnitrosamines during their decomposition highlight their significant chemical properties. Specifically, dimethylnitrosamine has been shown to alkylate liver RNA at N-7 of the guanine residues, a reaction that could be analogous to the behavior of dihexylnitrosamine under similar conditions (Craddock & Magee, 1963). Furthermore, the decomposition of α-(acyloxy)dialkylnitrosamines in aqueous solutions to α-hydroxydialkylnitrosamines provides direct evidence of the intermediates formed during their breakdown (Chahoua et al., 1997).

Physical Properties Analysis

While specific data on the physical properties of dihexylnitrosamine are not directly available, studies on similar compounds suggest that these nitrosamines possess unique thermal and physical behaviors due to their structural features. For example, the thermal reorganization behavior of dynamic covalent polymers containing alkoxyamines, a component related to the broader family of nitrosamines, indicates a capacity for structural reconfiguration upon heating, which could also be relevant to the physical properties of dihexylnitrosamines (Otsuka et al., 2007).

Chemical Properties Analysis

The chemical properties of dihexylnitrosamine can be inferred from the radical scavenging properties of related compounds. Polyamines, for example, have been found to be effective scavengers of free radicals in various chemical systems. This radical-scavenging capability, attributed to the presence of amino groups, might be paralleled in nitrosamines with similar structural motifs, potentially impacting their chemical behavior and reactivity (Drolet et al., 1986).

科学研究应用

遗传毒性和激素作用:DEHP 暴露显着增加血液淋巴细胞和精子的 DNA 损伤,降低睾酮水平,并导致青春期前雄性大鼠的白细胞水平和血红蛋白含量下降 (Karabulut & Barlas, 2018).

对青春期和生殖的影响:DEHP 暴露会损害青春期前小鼠的类固醇生成,可能影响下丘脑-垂体-卵巢轴的建立和青春期的开始 (Lai 等人,2017).

对胎盘生长和发育的影响:DEHP 会破坏怀孕小鼠的胎盘生长和发育,导致低出生体重和流产 (Zong 等人,2015).

神经发育结果:儿童期接触 DEHP 与较低的智商有关,并对产前时期的精神运动发育产生负面影响 (Lee 等人,2018).

在肝细胞中的安全性:DEHP 不会诱导大鼠和人肝细胞的 DNA 损伤或修复,表明其在塑料和其他产品中使用的安全性 (Butterworth 等人,1984).

临床医学应用:包括 DEHP 在内的多胺研究正在进入临床医学,在治疗人类恶性肿瘤、增生性皮肤病、细胞分化和抗寄生虫方面具有潜在应用 (Jänne 等人,1983).

药物研究和开发:PET(正电子发射断层扫描)是一种先进的成像技术,是药物研究和开发的有力工具,能够直接评估人体和动物的药代动力学和药效学事件,有助于理解分子机制和确定临床试验的有效剂量。这包括评估 DEHP 等物质 (Fowler 等人,1999).

安全和危害

未来方向

The presence of nitrosamines in pharmaceutical products has emerged as a public health concern . Therefore, future research directions may include developing improved tools for identifying nitrosamines, investigating the root causes of nitrosamine contamination, and implementing controls to mitigate the risk .

属性

IUPAC Name |

N,N-dihexylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O/c1-3-5-7-9-11-14(13-15)12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAGGQMMLIYQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

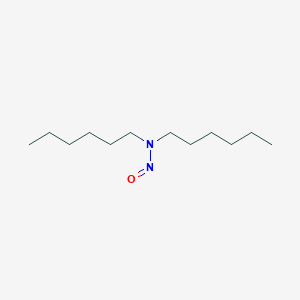

Canonical SMILES |

CCCCCCN(CCCCCC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219715 | |

| Record name | N-Hexyl-N-nitroso-1-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihexylnitrosamine | |

CAS RN |

6949-28-6 | |

| Record name | Dihexylnitrosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6949-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihexylnitrosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hexyl-N-nitroso-1-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexylnitrosamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CG8J4RYP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)

![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)

![1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14841.png)